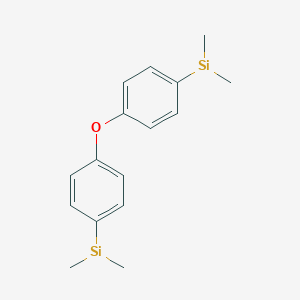

(Oxybis(4,1-phenylene))bis(dimethylsilane)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"(Oxybis(4,1-phenylene))bis(dimethylsilane)" is a compound that bridges the realms of organic and silicon-based chemistry, offering intriguing properties and synthesis pathways. Its significance lies in its structural uniqueness, combining the rigidity of phenylene groups with the flexibility and reactivity of dimethylsilane units.

Synthesis Analysis

The synthesis of derivatives related to "(Oxybis(4,1-phenylene))bis(dimethylsilane)" involves multiple steps, including the use of dichlorodimethylsilane and dihydroxybenzene, leading to compounds with varying properties and applications. For instance, the synthesis and characterization of related compounds have been thoroughly investigated, providing insights into their structural integrity and the conditions necessary for their formation (Hawari et al., 1986).

Molecular Structure Analysis

The molecular structure of compounds similar to "(Oxybis(4,1-phenylene))bis(dimethylsilane)" has been elucidated using techniques such as X-ray diffraction, revealing dimeric structures and specific bond lengths that highlight the configuration of silicon atoms and the orientation of phenyl rings (Hawari et al., 1986).

Chemical Reactions and Properties

The reactivity of "(Oxybis(4,1-phenylene))bis(dimethylsilane)" and its derivatives involves interactions with various reagents, leading to a broad spectrum of products. These reactions underscore the compound's versatility in forming polymers with distinct thermal and mechanical properties, as seen in studies of polyimides derived from related compounds offering high thermal stability and organosolubility (Lin & Lin, 2007).

Physical Properties Analysis

The physical properties, including the glass transition temperatures, solubility, and mechanical strengths of polymers derived from "(Oxybis(4,1-phenylene))bis(dimethylsilane)" analogs, have been meticulously analyzed. These properties are crucial for determining the practical applications of these materials in various industrial sectors (Lin & Lin, 2007).

Chemical Properties Analysis

The chemical properties of "(Oxybis(4,1-phenylene))bis(dimethylsilane)" derivatives, such as reactivity towards other compounds, stability under different conditions, and the ability to form complex structures, have been the subject of extensive research. These studies provide valuable insights into the compound's potential for creating new materials with desirable characteristics (Hawari et al., 1986); (Lin & Lin, 2007).

Scientific Research Applications

Coordination Polymers and Biological Activities :

- (Shukla et al., 2012) explored the use of a bis ligand incorporating (Oxybis(4,1-phenylene))bis(dimethylsilane) for creating coordination polymers with various metal ions. These compounds exhibited antibacterial and antifungal activities.

Thermal Properties in Liquid Crystalline Epoxies :

- (Chen et al., 2019) synthesized liquid crystalline epoxies containing this compound, finding them to have good mechanical properties and excellent thermal stabilities, which could be useful in microelectronics.

Flame Retardant Applications :

- (Xie et al., 2019) utilized a Schiff base containing (Oxybis(4,1-phenylene))bis(dimethylsilane) in combination with other compounds to enhance fire safety in epoxy resin systems.

Dental Composite Applications :

- (Pereira et al., 2002) investigated the use of a compound related to (Oxybis(4,1-phenylene))bis(dimethylsilane) in novel dental composites, focusing on polymerization and material properties.

Polyimide-Polysiloxane Block Copolymers :

- (Sysel & Oupický, 1996) synthesized polyimide-polysiloxane block copolymers using a compound similar to (Oxybis(4,1-phenylene))bis(dimethylsilane), which showed higher thermooxidative stability.

Synthesis of Pyrrole Derivatives :

- (Souldozi et al., 2010) explored the reaction of a compound structurally related to (Oxybis(4,1-phenylene))bis(dimethylsilane) to produce pyrrole derivatives.

Polysiloxane Containing Poly(1,3,4-oxadiazole-imide)s :

- (Hamciuc et al., 2005) prepared new polysiloxane containing polymers related to this compound, finding them easily soluble and thermally stable.

Antioxidant and Anticancer Activities :

- (Dong et al., 2022) synthesized derivatives of bromophenol, which structurally resemble (Oxybis(4,1-phenylene))bis(dimethylsilane), showing significant antioxidant and anticancer potential.

Photodegradable Polyureas :

- (Hwu & King, 2005) designed photodegradable polyureas containing units similar to (Oxybis(4,1-phenylene))bis(dimethylsilane), showing potential in photolithography and microelectronics.

Mn(2+) Ion Selective Sensor :

- (Sahani et al., 2015) investigated ionophores structurally related to (Oxybis(4,1-phenylene))bis(dimethylsilane) for Mn(2+) ion selective sensors.

Liquid Crystalline Properties of Unsaturated Compounds :

- (Liu & Wang, 2010) synthesized liquid crystalline compounds structurally related to this compound, demonstrating high melting points and smectic phase properties.

Polymer Synthesis via Acyclic Diene Metathesis :

- (Wagener & Smith, 1991) explored the polymerization of compounds structurally similar to (Oxybis(4,1-phenylene))bis(dimethylsilane), contributing to the field of polymer chemistry.

Mechanism of Action

Target of Action

This compound is primarily used in the synthesis of other compounds and materials .

Mode of Action

It is known to participate in various chemical reactions due to the presence of the dimethylsilyl groups .

Result of Action

Its primary use is as a chemical intermediate in the synthesis of other compounds .

Action Environment

The action of (Oxybis(4,1-phenylene))bis(dimethylsilane) can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is typically stored in a refrigerator to maintain its stability . Its reactivity can also be influenced by the presence of catalysts .

properties

InChI |

InChI=1S/C16H20OSi2/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTFFLFCESNROB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[Si](C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20OSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Oxybis(4,1-phenylene))bis(dimethylsilane) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.